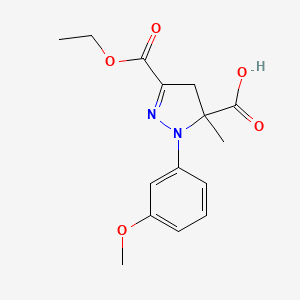

3-(Ethoxycarbonyl)-1-(3-methoxyphenyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid

Description

3-(Ethoxycarbonyl)-1-(3-methoxyphenyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid (CAS: 944718-09-6) is a pyrazole derivative featuring a 4,5-dihydro-1H-pyrazole core substituted with a 3-methoxyphenyl group at position 1, an ethoxycarbonyl moiety at position 3, and both a methyl group and carboxylic acid at position 5. This compound is structurally characterized by its partially saturated pyrazole ring and multiple functional groups, making it a versatile intermediate in pharmaceutical synthesis. Its molecular formula is C₁₅H₁₈N₂O₅ (molecular weight: 306.31), as inferred from structurally analogous compounds . While direct physicochemical data (e.g., melting point, solubility) are unavailable, its synthesis likely follows established routes for pyrazole derivatives, such as multi-component reactions or ester hydrolysis .

Properties

IUPAC Name |

5-ethoxycarbonyl-2-(3-methoxyphenyl)-3-methyl-4H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O5/c1-4-22-13(18)12-9-15(2,14(19)20)17(16-12)10-6-5-7-11(8-10)21-3/h5-8H,4,9H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDUXROLYEDMMKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Ethoxycarbonyl)-1-(3-methoxyphenyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a compound that belongs to the pyrazole family, which has been recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 302.31 g/mol. The structure features an ethoxycarbonyl group, a methoxyphenyl substituent, and a pyrazole ring, which contribute to its biological activities.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For example, related compounds have shown potent inhibitory effects against various cancer cell lines. In one study, a pyrazole derivative demonstrated an IC₅₀ value of 0.08 μM against the MCF-7 breast cancer cell line, indicating strong antiproliferative activity . The mechanisms typically involve the inhibition of key enzymes or pathways associated with tumor growth.

Anti-inflammatory Properties

Pyrazole derivatives are also known for their anti-inflammatory effects. A series of synthesized pyrazole compounds were tested in vivo using carrageenan-induced edema models. Some derivatives exhibited comparable efficacy to standard anti-inflammatory drugs like ibuprofen . This suggests that this compound may possess similar anti-inflammatory properties.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored in several studies. Pyrazole derivatives have shown activity against various bacteria and fungi. For instance, compounds with similar structures were tested against E. coli and S. aureus, displaying promising antibacterial effects . The presence of specific functional groups in the pyrazole structure enhances this activity.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The pyrazole ring often interacts with active sites of enzymes involved in cancer proliferation or inflammatory pathways.

- Receptor Binding : The compound may bind to specific receptors, modulating signaling pathways that lead to reduced inflammation or tumor growth.

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of pyrazole derivatives:

Scientific Research Applications

Medicinal Chemistry

This compound is being explored for its potential pharmacological effects. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antimicrobial properties. Research has indicated that modifications in the pyrazole ring can enhance biological activity. For instance:

- Anticancer Activity : Studies have shown that certain pyrazole derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.

- Anti-inflammatory Effects : Research indicates that compounds similar to this pyrazole derivative can reduce inflammation markers in vitro and in vivo.

Agricultural Science

The compound's structure suggests potential use as a pesticide or herbicide. Pyrazole derivatives have been investigated for their ability to inhibit specific enzymes in pests or weeds, leading to effective crop protection strategies. The ethoxycarbonyl group may enhance the compound's stability and effectiveness in agricultural formulations.

Materials Science

The unique properties of this compound may allow it to be used in the development of new materials, particularly in polymer chemistry. The incorporation of pyrazole moieties into polymer matrices can lead to materials with enhanced thermal stability and mechanical properties.

Case Study 1: Anticancer Activity

A study conducted by ResearchGate synthesized several pyrazole derivatives and evaluated their anticancer properties against various cell lines. The results indicated that compounds with similar structures showed significant cytotoxicity, paving the way for further exploration of this specific derivative.

Case Study 2: Agricultural Applications

In a study published in Pest Management Science, researchers evaluated the efficacy of various pyrazole-based compounds as herbicides. The findings suggested that compounds with structural similarities to 3-(Ethoxycarbonyl)-1-(3-methoxyphenyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid exhibited promising results in inhibiting weed growth without harming crops.

Data Table: Comparison of Biological Activities

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: Electron-donating groups (e.g., methoxy, ethyl) enhance solubility in polar solvents, while electron-withdrawing groups (e.g., trifluoromethyl) reduce solubility but may improve metabolic stability .

- Synthesis :

Crystallographic and Analytical Characterization

- X-ray Diffraction (XRD) : Analogous pyrazole derivatives (e.g., ) are structurally confirmed via single-crystal XRD, with refinement using SHELX software .

- Spectroscopy : IR and NMR are commonly used to verify functional groups, as seen in the hydrolysis of ethyl esters to carboxylic acids .

Industrial Relevance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.